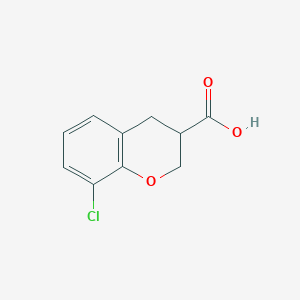

8-Chlorochroman-3-carboxylic acid

Description

Foundational Context of Chroman-Based Compounds in Contemporary Chemical and Biochemical Research

The chroman scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of natural products and synthetic molecules with significant pharmacological properties. researchgate.netacs.org This structural motif is a key component of essential vitamins like the E vitamins (tocopherols and tocotrienols) and is present in various pharmaceutical agents. The versatility of the chroman ring system allows for extensive functionalization, leading to a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. nih.gov

The chroman-4-one substructure, in particular, has been a focal point of extensive research, serving as a precursor for a multitude of derivatives with therapeutic potential. nih.gov These compounds and their derivatives have been investigated for their roles as inhibitors of various enzymes and their potential in treating a range of diseases.

Overview of the Current Scientific Literature Pertaining to 8-Chlorochroman-3-carboxylic acid and Structurally Related Analogs

Direct scientific literature on this compound is notably scarce. However, valuable insights can be gleaned from studies on structurally related chroman-3-carboxylic acid analogs and chromone-3-carboxylic acids. Chromone-3-carboxylic acids, which possess a ketone group at the C4 position, are well-documented intermediates in the synthesis of various heterocyclic compounds. arkat-usa.orgsemanticscholar.org The conversion of chromone-3-carboxylic acids to their corresponding chroman derivatives can be achieved through catalytic hydrogenation, a process that reduces the double bond in the pyran ring. rsc.orgnih.gov

A noteworthy study in the field is the synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a potent and isoform-selective ROCK2 inhibitor. nih.gov This compound, differing from our subject by the substituent at the 6-position (methoxy instead of chloro at the 8-position) and the C3 functional group (an amide instead of a carboxylic acid), highlights the potential of the chroman-3-carboxylic acid scaffold in developing targeted therapeutics. The synthesis of this analog involved the use of a chiral auxiliary to establish the stereochemistry at the C3 position, a common strategy in the preparation of enantiomerically pure pharmaceuticals.

Furthermore, research on the synthesis of various substituted chromone-3-carboxamides has laid the groundwork for potential precursors to chroman-3-carboxylic acids. arkat-usa.org These synthetic routes often begin with substituted 2-hydroxyacetophenones, which undergo a series of reactions to build the chromone (B188151) ring, followed by functional group manipulations at the C3 position. arkat-usa.org

Identification of Key Research Themes, Gaps, and Prospective Unexplored Avenues for this compound

The current body of scientific literature presents a clear and significant research gap concerning this compound. There is a lack of published data on its synthesis, characterization, and biological evaluation. This absence of information provides a fertile ground for novel research endeavors.

Key Research Themes and Gaps:

Synthesis: A validated and efficient synthetic route for this compound has not been reported. While methods for analogous compounds exist, the influence of the C8-chloro substituent on the reaction pathways and yields remains unknown.

Biological Activity: The pharmacological profile of this compound is completely unexplored. The known activities of related chroman derivatives suggest potential for this compound in areas such as cancer, inflammation, or metabolic diseases, but empirical data is non-existent.

Structure-Activity Relationship (SAR): Without data on the target compound and a wider range of its derivatives, establishing a clear SAR is impossible. The effect of the position and nature of the halogen substituent on the chroman ring is a critical area for investigation.

Prospective Unexplored Avenues:

Development of a Synthetic Pathway: A primary focus should be the development of a robust and scalable synthesis for this compound. This could potentially be adapted from the synthesis of its methoxy (B1213986) analog, starting from a commercially available chlorophenol derivative.

Screening for Biological Activity: Once synthesized, the compound should undergo comprehensive biological screening. Based on the activities of related chroman structures, initial investigations could target its potential as an anticancer, anti-inflammatory, or enzyme-inhibiting agent. The presence of the chlorine atom may influence its metabolic stability and pharmacokinetic properties, making this an interesting area of study.

Exploration of Derivatives: The carboxylic acid functionality at the C3 position serves as a convenient handle for the synthesis of a library of derivatives, such as esters and amides. These derivatives could exhibit a range of biological activities and help in elucidating the SAR of this class of compounds.

Computational Studies: In parallel with synthetic and biological work, computational modeling and docking studies could predict potential biological targets for this compound and its derivatives, thereby guiding experimental efforts.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKQQZGONLQYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701405 | |

| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-82-6 | |

| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Methodological Advancements for 8 Chlorochroman 3 Carboxylic Acid

Retrosynthetic Analysis and Established Synthetic Routes for 8-Chlorochroman-3-carboxylic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. youtube.com For this compound, a logical retrosynthetic approach involves two key disconnections: the C-O bond of the chroman ether and the C-C bond adjacent to the carboxylic acid. This suggests that the molecule can be assembled from a suitably substituted phenol (B47542) and a three-carbon synthon for the pyran ring.

Established synthetic routes for chroman-3-carboxylic acid derivatives often begin with substituted phenols. scilit.com A common strategy involves the reaction of a phenol derivative with an appropriate reagent to build the heterocyclic ring, followed by the introduction and modification of the carboxylic acid group. scilit.comlibretexts.org General methods for synthesizing carboxylic acids include the oxidation of primary alcohols or the hydrolysis of nitriles. youtube.com For chroman structures specifically, one established pathway involves an intramolecular Friedel-Crafts acylation to form a chromanone, which can then be further elaborated. For instance, a route for a similar bromo-analog was developed that was considered simple and scalable. tandfonline.com This often serves as a starting point for developing syntheses of new analogs like the 8-chloro derivative. tandfonline.com

Development of Novel and Efficient Synthetic Methodologies for this compound

The pursuit of novel and more efficient synthetic methods is driven by the need for higher yields, greater purity, and more practical procedures for research and development.

Optimizing reaction conditions is a critical process involving the systematic adjustment of parameters like temperature, solvents, and reagents to maximize product yield and purity. semanticscholar.org In the synthesis of a closely related analog, 5-amino-6-chlorochroman-8-carboxylic acid, initial attempts to adapt a literature procedure for a bromo-analog encountered significant challenges. tandfonline.com An intramolecular Friedel-Crafts acylation step using pivaloyl chloride and BF3·Et2O yielded less than 30% of the desired product, compared to a reported 83% for the pivaloyl analog, and further optimization efforts were unsuccessful. tandfonline.com

A major hurdle was the deprotection of a pivaloyl protecting group on the amino functionality in the final step. tandfonline.com The bulky nature of the pivaloyl group proved resistant to various standard acidic and basic hydrolysis conditions. tandfonline.com To overcome this, a strategic modification was made earlier in the synthesis by replacing the pivaloyl group with a smaller acetyl group. tandfonline.com This seemingly minor change had a profound impact, as the resulting acetamide (B32628) derivative could be easily deprotected using aqueous sodium hydroxide (B78521) at reflux, affording the final product in an 89.5% yield. tandfonline.com This optimization successfully bypassed the problematic deprotection step and avoided the need for silica (B1680970) gel column purification, which is a significant advantage for scalability. tandfonline.com

| Protecting Group | Deprotection Conditions | Outcome | Final Yield | Source |

|---|---|---|---|---|

| Pivaloyl | NaOH, KOH, conc. HCl, HBr, TFA (RT to reflux) | Failed to yield desired product | 0% | tandfonline.com |

| Acetyl | Aqueous NaOH (1.7 N), reflux | Successful deprotection | 89.5% | tandfonline.com |

Stereoselective Synthesis and Chiral Resolution Strategies for this compound

Chiral resolution is a common technique to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, optically active components. wikipedia.orgchemeurope.com This is often necessary when a stereoselective synthesis is not available or is difficult to develop. The most common method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine or alcohol. wikipedia.orgnih.gov This reaction creates a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. wikipedia.org

A successful strategy for resolving a racemic carboxylic acid intermediate structurally related to this compound utilized L-(−)-menthol as a chiral auxiliary. beilstein-journals.org The racemic carboxylic acid was converted into a mixture of diastereomeric menthyl esters. beilstein-journals.org The esterification was carried out using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), a method known as the Shiina esterification. beilstein-journals.org The resulting diastereomers were then efficiently separated using silica gel column chromatography, providing the individual (2R) and (2S) isomers in good yields. beilstein-journals.org After separation, the chiral auxiliary (menthol) can be hydrolyzed to yield the pure enantiomers of the carboxylic acid. wikipedia.org

| Diastereomer | Separation Method | Yield | Source |

|---|---|---|---|

| (2S)-Menthyl Ester | Silica Gel Chromatography | 45.3% | beilstein-journals.org |

| (2R)-Menthyl Ester | Silica Gel Chromatography | 44.4% | beilstein-journals.org |

Environmentally Benign (Green) Approaches in the Synthesis of this compound

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. eurjchem.com In the synthesis of carboxylic acids, this can involve using water as a solvent, employing biodegradable catalysts, and avoiding toxic reagents. rsc.orgresearchgate.net

The optimized synthesis for the related 5-amino-6-chlorochroman-8-carboxylic acid incorporates several green chemistry aspects. tandfonline.com A key achievement was the complete avoidance of silica gel column chromatography, a process that consumes large volumes of organic solvents. tandfonline.com The final product was isolated in high purity and yield through simple filtration following acidification. tandfonline.com Furthermore, the optimized route successfully eliminated the use of potentially toxic or harsh chemicals that were attempted in the initial deprotection studies. tandfonline.comwikipedia.org This move towards "greener" conditions not only reduces environmental impact but also simplifies the procedure, making it more cost-effective and safer to perform. tandfonline.com

Considerations for Scalable Synthesis of Research-Grade this compound

Scaling up a synthesis from the milligram to the multi-gram or kilogram scale presents unique challenges. tandfonline.com Reactions that work well in a small flask may be difficult to control or may give lower yields on a larger scale. A primary consideration is the practicality of the purification methods. The avoidance of column chromatography is often a prerequisite for a scalable synthesis. tandfonline.com

The development of the synthetic route for the related 5-amino-6-chlorochroman-8-carboxylic acid was explicitly undertaken to provide multi-gram quantities for research. tandfonline.com The optimized process, which involved strategic use of an acetyl protecting group and resulted in a simple isolation procedure via filtration, proved to be robust and scalable. tandfonline.com An 89.5% yield was achieved for the final deprotection and isolation step starting from 24 grams of the precursor, demonstrating the route's suitability for producing significant quantities of research-grade material. tandfonline.com This type of robust, high-yielding synthesis with straightforward purification is essential for advancing research programs that rely on a steady supply of key chemical intermediates. tandfonline.com

Chemical Reactivity and Mechanistic Investigations of 8 Chlorochroman 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety of 8-Chlorochroman-3-carboxylic acid

The carboxylic acid group is a versatile functional group, capable of undergoing a variety of transformations. msu.edu

Esterification and Amidation Mechanisms

Esterification: this compound can be converted to its corresponding esters through processes like the Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol. masterorganicchemistry.com The mechanism proceeds through several equilibrium steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The use of an excess of the alcohol can shift the equilibrium towards the product side. libretexts.org

Amidation: The formation of amides from this compound requires the reaction with an amine. However, the direct reaction is often challenging because amines, being basic, can deprotonate the carboxylic acid to form a highly unreactive carboxylate anion. libretexts.orgjackwestin.com To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.orgopenstax.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.org The amine can then act as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution reaction to form the amide. libretexts.orglibretexts.org

Reduction and Oxidation Pathways of the Carboxyl Group

Reduction: The carboxyl group of this compound, being in a high oxidation state, can be reduced to a primary alcohol. msu.edulibretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. jackwestin.comlibretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org An aldehyde is formed as an intermediate, but it is typically not isolated as it is more reactive than the starting carboxylic acid and is further reduced to the primary alcohol. libretexts.orglibretexts.org Borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) also effectively reduces carboxylic acids. openstax.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. jackwestin.comlibretexts.org

Oxidation: The carboxylic acid group is already in a high oxidation state, so further oxidation typically leads to decarboxylation, the loss of carbon dioxide. libretexts.org For instance, the Hunsdiecker reaction, which involves the treatment of the silver salt of a carboxylic acid with bromine, results in the replacement of the carboxyl group with a bromine atom, accompanied by the loss of CO₂. libretexts.org

Reactivity of the Chlorinated Aromatic Ring System of this compound

The chlorine atom on the aromatic ring influences its reactivity towards substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the chroman system can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions are typically facilitated by an acid catalyst to generate a strong electrophile that can be attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The chlorine atom is an ortho-, para-directing deactivator. This means that while it makes the ring less reactive towards electrophilic attack compared to benzene, it will direct incoming electrophiles to the positions ortho and para to itself.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com For NAS to occur, the aromatic ring must be substituted with strong electron-withdrawing groups. masterorganicchemistry.com The chlorine atom itself is a leaving group, and the presence of other electron-withdrawing groups on the ring would facilitate its substitution by a nucleophile. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and the presence of electron-withdrawing groups at the ortho or para positions to the leaving group helps to stabilize this intermediate and accelerate the reaction. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The carbon-chlorine bond on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnresearchgate.net

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. youtube.com This would allow for the formation of a new carbon-carbon bond at the 8-position of the chroman ring, replacing the chlorine atom. sioc-journal.cn

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This would enable the introduction of an alkenyl group at the 8-position of the chroman ring.

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally, reductive elimination to regenerate the palladium(0) catalyst and yield the cross-coupled product. youtube.com

Chemical Transformations at the Chroman Ring Framework of this compound

The chroman ring itself can undergo chemical transformations, often involving ring-opening or other rearrangements, particularly under nucleophilic conditions. researchgate.net The reactivity of the chromone (B188151) system, a related structure, is significantly influenced by substituents. An electron-withdrawing group at the 3-position, such as a carboxylic acid, enhances the reactivity of the pyrone ring towards nucleophiles. researchgate.net Nucleophilic attack can occur at the C2 position, potentially leading to ring-opening of the pyran ring. researchgate.net For instance, treatment of chromone-3-carboxylic acid with sodium hydroxide (B78521) can lead to the formation of ω-formyl-2-hydroxyacetophenone through the opening of the γ-pyrone ring. researchgate.net Similar ring transformations can be initiated by various nitrogen and carbon nucleophiles. researchgate.netsemanticscholar.org

Oxidative and Reductive Ring Modifications

The chroman ring system is susceptible to both oxidative and reductive modifications, often involving the heterocyclic ring.

Oxidative Modifications: The oxidation of the chroman ring can lead to the formation of chromone or coumarin (B35378) derivatives. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can be used to oxidize primary alcohols to carboxylic acids and can also oxidize alkyl side chains on aromatic rings. britannica.com The synthesis of chromone-3-carboxylic acids often starts from 2-hydroxyacetophenones, which undergo formylation and subsequent oxidation. semanticscholar.org For instance, the Pinnick oxidation, using sodium chlorite (B76162) (NaClO2) and a scavenger like sulfamic acid, is an effective method to convert chromone-3-carbaldehydes into the corresponding carboxylic acids. semanticscholar.org

While not a direct ring modification, a key reaction of this class of compounds is decarboxylation. Decarboxylative reactions, often under radical or base-catalyzed conditions, are common. researchgate.netrsc.org These reactions generate a stabilized carbanion or radical at the C3 position, which can then participate in further transformations like Michael additions. researchgate.net

Reductive Modifications: Reduction of the carboxylic acid functionality is a common transformation. Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4) or, more selectively, with borane in tetrahydrofuran (BH3/THF). libretexts.org The reduction with LiAlH4 is a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an intermediate aldehyde that is immediately reduced further to the primary alcohol. libretexts.org

The chroman ring itself is relatively stable to reduction, but under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic portion of the ring system could potentially be reduced.

Stereochemical Outcomes of Ring Transformations

The stereochemistry of reactions involving the chroman-3-carboxylic acid scaffold is of significant interest, particularly when new stereocenters are formed. The C3 position, bearing the carboxylic acid, is a potential stereocenter.

In reactions like decarboxylative Michael additions or cyclizations, the stereochemical outcome is a critical aspect. For example, asymmetric intermolecular decarboxylative (3+2)-cyclizations have been developed using chromone-3-carboxylic acids and azomethine ylides under Brønsted base catalysis, yielding highly functionalized and chiral polycyclic products with good stereoselectivities. researchgate.net The development of enantioselective variants of such cascade reactions is an active area of research. researchgate.net

The specific stereochemical outcomes for reactions starting with this compound would depend heavily on the reaction conditions, the nature of the reagents, and the catalyst used (if any). The chlorine atom at the C8 position is unlikely to directly participate in the stereochemical control at C3 but will influence the electronic properties of the entire ring system, which can indirectly affect reaction pathways and transition state geometries.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Detailed kinetic and thermodynamic data specifically for this compound are not readily found in the surveyed literature. However, general principles and data from related systems can provide insight.

Kinetic Aspects: Kinetic studies on the reactions of related organometallic complexes, such as tricarbonyl(η-cyclo-octa-1,3-diene)iron with triphenylphosphine (B44618), show second-order kinetics with specific rate constants and activation parameters (ΔH‡ and ΔS‡). rsc.org For instance, the reaction of tricarbonyl(η-cyclo-octa-1,3-diene)iron with triphenylphosphine at 60 °C in n-heptane has a rate constant k2 of (3.15 ± 0.08) × 10–3 L mol–1 s–1. rsc.org Reactions involving carboxylic acids, such as Fischer esterification, are typically reversible and their rates are highly dependent on the concentration of the acid catalyst. libretexts.org The protonation of the carbonyl oxygen by a strong mineral acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Thermodynamic Aspects: The thermodynamics of reactions like Fischer esterification are often characterized by an equilibrium constant close to 1, meaning the reaction is readily reversible. libretexts.org The direction of the reaction can be controlled by applying Le Chatelier's principle, such as using an excess of one reactant. Computational studies using methods like Density Functional Theory (DFT) are often employed to calculate the energies and optimized geometries of reactants, transition states, and products, providing thermodynamic data like HOMO-LUMO gaps and stabilization energies. nih.gov For the related chromone-3-carboxylic acid, DFT calculations have been used to analyze its geometric parameters and electronic properties. nih.gov Such computational approaches could be applied to this compound to predict its thermodynamic behavior in various reactions.

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: The photochemical behavior of carboxylic acids and their derivatives has been a subject of study. Generally, the photochemistry can involve processes like decarboxylation or reactions initiated by photoinduced electron transfer (PET). rsc.orgmdpi.com For instance, a doubly decarboxylative Giese reaction involving chromone-3-carboxylic acids can be initiated by visible light with a suitable photocatalyst. rsc.org The proposed mechanism begins with the excitation of the photocatalyst, followed by electron transfer. rsc.org The presence of a radical scavenger like TEMPO has been shown to quench such reactions, confirming a radical-based mechanism. rsc.org

Studies on other complex organic molecules show that irradiation can lead to dehydration and the formation of reactive intermediates. mdpi.com The quantum yields for such photochemical reactions are often low. mdpi.com The specific photochemical reactivity of this compound would be influenced by the chroman core and the chloro- and carboxylic acid substituents, which affect the molecule's absorption spectrum and excited-state properties.

Electrochemical Reactivity: The electrochemical properties of chromone derivatives suggest they can act as electron scavengers. A Surface-Enhanced Raman Scattering (SERS) study of chromone-3-carboxylic acid indicates its ability to accept electrons in charge transfer processes, which is crucial for understanding mechanisms like antioxidant activity. rsc.org The SERS-CT (Charge Transfer) mechanism was found to be predominant for this compound when adsorbed on silver colloids. rsc.org The electrochemical behavior of this compound would similarly involve the redox properties of the substituted benzopyran ring system. The presence of the electron-withdrawing chlorine atom would likely influence its reduction potential.

Derivatization Strategies and Analog Development Based on 8 Chlorochroman 3 Carboxylic Acid

Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives of 8-Chlorochroman-3-carboxylic acid

The carboxylic acid group at the 3-position of the chroman ring is a prime site for derivatization, allowing for the synthesis of a wide array of esters and amides. These modifications can significantly impact a compound's polarity, solubility, and ability to interact with biological targets. chadsprep.comlibretexts.org

Standard esterification procedures, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed to produce various ester derivatives. youtube.com For instance, the reaction of this compound with different alcohols (e.g., methanol (B129727), ethanol (B145695), isopropanol) would yield the corresponding methyl, ethyl, and isopropyl esters. The use of a dehydrating agent or reflux conditions can help drive the reaction to completion. youtube.com

Amide synthesis is another crucial derivatization pathway. Direct amidation can be achieved by activating the carboxylic acid, for example, by converting it into a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 8-chlorochroman-3-carbonyl chloride can then be reacted with a wide range of primary and secondary amines to furnish the desired amides. semanticscholar.orglatech.edu This method is highly versatile and allows for the introduction of diverse functionalities. For example, a library of chromone-3-carboxamides has been synthesized by reacting the corresponding acid chloride with various amines in the presence of a base like triethylamine. semanticscholar.org

Alternative amide coupling reagents, such as those based on phosphonium (B103445) salts generated in situ from N-chlorophthalimide and triphenylphosphine (B44618), offer a mild and efficient method for amide bond formation at room temperature. youtube.comnih.gov This approach has been successfully applied to a variety of carboxylic acids and amines. nih.gov

Table 1: Examples of Ester and Amide Synthesis from Carboxylic Acids

| Starting Material | Reagent(s) | Product | Reaction Type |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Fischer Esterification youtube.com |

| Carboxylic Acid | 1. SOCl₂ or (COCl)₂2. Amine, Base | Amide | Acid Chloride Formation followed by Amination libretexts.orgsemanticscholar.org |

| Carboxylic Acid | Amine, N-chlorophthalimide, PPh₃ | Amide | In situ Phosphonium Salt Mediated Amidation youtube.comnih.gov |

Structural Modifications of the Chroman Ring System Derived from this compound

Modifications to the chroman ring itself can introduce significant conformational changes and alter the spatial arrangement of key functional groups. One approach involves the synthesis of 3,4-disubstituted chromans. For example, a Lewis base-catalyzed carbosulfenylation of cinnamyl aryl ethers can produce enantioenriched 3,4-disubstituted chromans. nih.gov This methodology allows for the installation of various substituents at the 3 and 4-positions, offering a route to a diverse set of analogs. The reaction is compatible with a range of functional groups on the aromatic ring, including halogens and esters. nih.gov

Regioselective Functionalization of the Aromatic Moiety of this compound

The aromatic ring of this compound offers opportunities for further functionalization, which can be guided by the directing effects of the existing chloro and ether substituents. Electrophilic aromatic substitution reactions are a common method for introducing new groups onto the benzene (B151609) ring. researchgate.net The regioselectivity of these reactions is influenced by the electronic properties of the substituents already present. researchgate.net

The chloro group at the 8-position is an ortho, para-directing deactivator, while the ether oxygen of the chroman ring is an ortho, para-directing activator. Computational methods, such as the analysis of calculated NMR shifts and HOMO orbitals, can be employed to predict the most likely sites for electrophilic attack. nih.gov For instance, in related heteroaromatic systems, the position with the lowest predicted ¹³C and/or ¹H chemical shift often correlates with the site of halogenation. nih.gov

Directed C-H activation is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov By employing a directing group, it is possible to selectively introduce aryl groups or other functionalities at specific positions on the thiophene (B33073) ring, a related five-membered heterocycle. nih.gov Similar strategies could potentially be adapted for the functionalization of the aromatic part of the this compound scaffold.

Design and Synthesis of Conformationally Restricted Analogs of this compound

Introducing conformational constraints into a molecule can be a powerful strategy to enhance potency and selectivity by locking the molecule into a bioactive conformation. For the this compound scaffold, this can be achieved by introducing new rings or bulky substituents that limit rotational freedom.

A recent study on chroman derivatives as NaV1.8 inhibitors demonstrated the effectiveness of a conformational restriction strategy. nih.gov By rigidifying the structure, researchers were able to identify potent and selective inhibitors with improved pharmacokinetic properties. This approach could be applied to this compound by, for example, creating bicyclic or spirocyclic analogs. The synthesis of such constrained analogs often involves multi-step sequences and may require the development of novel synthetic methodologies. For instance, the synthesis of new C-4 heteroaromatic kainoid analogues, which are conformationally restricted, was achieved in five steps from kainic acid. openstax.org

Table 2: Strategies for Conformational Restriction

| Strategy | Description | Potential Application to this compound |

| Ring Fusion | Introduction of an additional ring fused to the chroman scaffold. | Synthesis of tricyclic analogs by forming a new ring involving the aromatic or heterocyclic part. |

| Spirocyclization | Creation of a spirocyclic center at a suitable position on the chroman ring. | Introduction of a spiro-ring at C2 or C4 of the chroman. |

| Bulky Substituents | Introduction of sterically demanding groups that restrict bond rotation. | Addition of bulky groups to the aromatic ring or the amide/ester functionality. |

Exploration of Structure-Activity Relationships (SAR) through Derivatization at a Molecular Interaction Level

The systematic derivatization of this compound allows for the exploration of structure-activity relationships (SAR), providing insights into how different structural features influence biological activity. By modifying the ester or amide group at the 3-position, for instance, one can probe the size, shape, and electronic requirements of the binding pocket.

In a series of (S)-N-chroman-3-ylcarboxamide derivatives developed as voltage-gated sodium channel blockers, modifications to the carboxamide part of the molecule were crucial in establishing the SAR. nih.gov Similarly, for 8-chlorochroman-3-carboxamides, varying the amine component would allow for an investigation of the impact of different substituents on potency and selectivity.

The chloro substituent at the 8-position also plays a significant role in the molecule's electronic properties and its potential interactions with a biological target. The synthesis and evaluation of analogs with different substituents at this position (e.g., fluoro, methyl, methoxy) would elucidate the importance of this group for activity. Furthermore, modifications at other positions on the aromatic ring could reveal additional sites for favorable interactions.

Computational modeling and spectroscopic techniques, such as those used to study the conformational and electronic properties of chromone-3-carboxylic acid, can provide a deeper understanding of the molecular interactions driving the biological activity of these derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation of 8 Chlorochroman 3 Carboxylic Acid

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for 8-Chlorochroman-3-carboxylic acid

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. With a molecular formula of C10H9ClO3, the expected molecular weight is 212.63 g/mol . HRMS provides a highly accurate mass measurement, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern of this compound under electron impact (EI) ionization provides valuable structural information. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org In the case of this compound, prominent peaks corresponding to these losses would be expected. Additionally, fragmentation of the chroman ring system itself can occur. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for carboxylic acids and their derivatives, often resulting in the formation of a stable acylium ion (R-CO+). libretexts.orgpitt.edu Another potential fragmentation is the McLafferty rearrangement, particularly in longer-chain carboxylic acids, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. youtube.comyoutube.com For aromatic carboxylic acids like benzoic acid, significant peaks are observed at [M-OH]+ and [M-COOH]+. youtube.com

Recent advancements in mass spectrometry, such as extractive electrospray ionization (EESI), allow for real-time analysis and can provide information about functional groups. For instance, the presence of a carboxylic acid group can be confirmed by the detection of [M – H + 2Na]+ adducts. nih.gov Isotope-coded labeling techniques in MALDI mass spectrometry can further enhance the ionization efficiency and simplify the analysis of carboxylic acids. nih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound (1D, 2D, Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.govparisdescartes.fr

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The acidic proton of the carboxylic acid group is highly deshielded and typically appears in the 10-12 ppm region. libretexts.org Protons on the carbon adjacent to the carboxylic acid are expected to resonate in the 2.0-3.0 ppm range. libretexts.orglibretexts.org The protons on the chroman ring system will show complex splitting patterns in the aromatic region (around 6.0-8.0 ppm) and the aliphatic region of the dihydropyran ring. omicsonline.org The specific chemical shifts and coupling constants would allow for the assignment of each proton.

¹³C NMR: The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the range of 160-180 ppm. libretexts.orglibretexts.org The carbons of the aromatic ring and the aliphatic portion of the chroman ring will have distinct chemical shifts that can be assigned based on their electronic environment.

2D NMR: Two-dimensional NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the molecule. omicsonline.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. omicsonline.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton. omicsonline.orgresearchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. omicsonline.orgnih.gov

Solid-State NMR: Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. nih.gov It is particularly useful for studying crystalline materials and can reveal details about intermolecular interactions and packing effects that are not observable in solution. researchgate.netnih.gov For this compound, ssNMR could be used to study the hydrogen bonding interactions of the carboxylic acid groups in the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure of this compound

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comcarleton.edubruker.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain definitive information about its solid-state structure. uwaterloo.caresearchgate.net This includes:

Unit cell dimensions: The size and shape of the repeating unit in the crystal lattice. carleton.edu

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds. carleton.edu

Conformation: The specific three-dimensional shape of the molecule in the solid state.

Intermolecular interactions: Details of how the molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions. uwaterloo.ca

The resulting crystal structure model provides an unambiguous confirmation of the molecular connectivity and stereochemistry, serving as a benchmark for the interpretation of data from other spectroscopic techniques. uwaterloo.ca

Vibrational Spectroscopy (FT-IR, Raman) and Conformational Studies of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the types of chemical bonds present and their environment.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgspectroscopyonline.comorgchemboulder.com

C=O Stretch: A strong, sharp peak for the carbonyl group of the carboxylic acid will appear between 1760 and 1690 cm⁻¹. spectroscopyonline.comorgchemboulder.com Its exact position can be influenced by factors like dimerization and conjugation. orgchemboulder.comyoutube.com

C-O Stretch: A band corresponding to the C-O single bond stretch is typically found in the 1320-1210 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

O-H Bend: An out-of-plane O-H bend can often be observed as a broad peak around 960-900 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also a prominent feature in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the protonation state of the carboxylic acid group by monitoring the changes in the vibrational bands at different pH values. researchgate.net The spectra of carboxylic acids can be complex due to the presence of different species such as monomers, dimers, and oligomers in various states. rsc.org

Conformational Studies: Both FT-IR and Raman spectroscopy can be used in conformational studies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformers of the molecule. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral this compound Isomers

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these chiral isomers. sato-gallery.comfiveable.me

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgmgcub.ac.in This technique is particularly sensitive to the three-dimensional arrangement of chromophores within the molecule. The CD spectrum will show positive or negative bands (Cotton effects) at the absorption wavelengths of the chromophores, such as the carbonyl group and the aromatic ring in this compound. libretexts.org The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. libretexts.org Challenges in interpreting CD spectra of carboxylic acids can arise from intermolecular hydrogen bonding and aggregation; converting the acid to its salt or anhydride (B1165640) can sometimes simplify the analysis. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. sato-gallery.commgcub.ac.in Similar to CD, ORD spectra of chiral molecules exhibit Cotton effects in the region of chromophore absorption. libretexts.org The shape of the ORD curve (positive or negative Cotton effect) can be used to assign the absolute configuration of the enantiomers. libretexts.org

By comparing the experimental CD and ORD spectra with those predicted by quantum chemical calculations for each enantiomer, the absolute configuration of a given sample of this compound can be definitively determined.

Theoretical and Computational Studies on 8 Chlorochroman 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals of 8-Chlorochroman-3-carboxylic acid (e.g., HOMO-LUMO analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. These methods model the electron distribution within the molecule to predict a range of properties. Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor (nucleophile). Conversely, the LUMO is the orbital most likely to accept an electron, reflecting the molecule's ability to act as an electron acceptor (electrophile). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. youtube.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, whereas a larger gap implies higher stability. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich chroman ring system, particularly the benzene (B151609) portion, while the LUMO is likely distributed over the electron-withdrawing carboxylic acid group. researchgate.net DFT calculations can provide precise energy values for these orbitals and map their spatial distribution. researchgate.net From these energies, key quantum chemical descriptors can be calculated to predict reactivity. researchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | 4.5 to 6.5 |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 to 7.5 |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.0 to 2.0 |

| Electronegativity (χ) | The power to attract electrons (≈ (I+A)/2) | 3.75 to 4.75 |

| Chemical Hardness (η) | Resistance to change in electron distribution (≈ (I-A)/2) | 2.25 to 3.25 |

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape. rsc.orgnih.gov An MD simulation calculates the forces between atoms and uses them to simulate the molecule's motion over time, revealing preferred shapes, rotational barriers, and interactions with its environment, such as a solvent. nih.gov

For this compound, a key area of conformational flexibility is the rotation around the C2-C3 bond and the orientation of the carboxylic acid group. The carboxyl group (–COOH) can exist in different planar arrangements, most notably the syn and anti conformations, which refer to the relative position of the acidic proton with respect to the carbonyl oxygen. Quantum mechanical calculations often show that the syn conformation is energetically favored in the gas phase, but this preference can be altered in solution. rsc.org

MD simulations can map the potential of mean force (PMF) for the rotation of the carboxyl dihedral angle, revealing the energy barriers between different conformations. This analysis helps to understand which conformations are most likely to be present under physiological conditions and how easily the molecule can transition between them.

| Conformation | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous | Description |

|---|---|---|---|---|

| Syn | ~0° | 0 (Most Stable) | 0 (Most Stable) | The O-H bond is oriented in the same direction as the C=O bond. Generally the global minimum. |

| Transition State | ~90° | ~11-14 | ~9-12 | The energetic barrier to rotation between syn and anti conformations. |

| Anti | ~180° | ~5-7 | ~2-4 | The O-H bond is oriented opposite to the C=O bond. A local energy minimum, stabilized by solvent. |

In Silico Prediction of Reactivity and Mechanistic Pathways for this compound

In silico methods are crucial for predicting the chemical reactivity of a molecule and for proposing potential reaction mechanisms. drugtargetreview.com By combining data from quantum chemical calculations and mechanistic principles, researchers can identify the most likely sites for chemical reactions. researchgate.net

One common approach is the use of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the aromatic ring, and positive potential near the acidic hydrogen.

Furthermore, frontier molecular orbital analysis (HOMO/LUMO) helps predict reactivity in pericyclic reactions and with other reagents. researchgate.net Computational studies can also model entire reaction pathways, such as the decarboxylation common to some carboxylic acids, to determine activation energies and the feasibility of different mechanistic routes. researchgate.netacs.org Another important application is the prediction of metabolic pathways. For carboxylic acids, a common metabolic transformation is glucuronidation, which can sometimes lead to reactive acyl glucuronide metabolites. In silico models can predict the likelihood and reactivity of such metabolites, providing an early assessment of potential bioactivation pathways. researchgate.net

Computational Modeling of Molecular Interactions Involving this compound (e.g., enzyme-ligand docking, receptor binding prediction)

To understand the potential biological activity of this compound, computational modeling is used to predict how it might interact with specific biological targets like enzymes or receptors. researchgate.net Molecular docking is the primary technique for this purpose. researchgate.net

The process involves:

Target Identification: A protein structure, typically obtained from a database like the Protein Data Bank (PDB), is chosen as the target. For a chroman derivative, potential targets could include cyclooxygenases (COX), cholinesterases, or kinases, based on the known activities of similar compounds. researchgate.netnih.gov

Ligand Preparation: A 3D model of this compound is generated and its energy is minimized.

Docking Simulation: A docking program systematically places the ligand into the active site of the protein in numerous possible orientations and conformations.

Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's amino acid residues. lew.ro

These simulations can predict whether the compound is likely to bind to a target and inhibit its function, providing a strong rationale for its synthesis and in vitro testing. For example, docking might reveal a hydrogen bond between the carboxylic acid group of the ligand and a key residue in an enzyme's active site, suggesting a plausible binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. mdpi.com

The theoretical basis for a QSAR study on derivatives of this compound would involve the following steps:

Data Set Assembly: A series of structurally related analogues of this compound would be synthesized and their biological activity (e.g., IC₅₀ value against an enzyme) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies. researchgate.net

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a combination of descriptors to the observed biological activity. nih.govnih.gov

Example QSAR Equation:Activity (log 1/IC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. journalcra.com

A validated QSAR model for chroman derivatives can be used to predict the activity of new, yet-to-be-synthesized compounds and to understand which structural features (e.g., the presence of a halogen, the size of a substituent) are most important for enhancing biological activity. nih.govfrontiersin.org

Molecular and Mechanistic Biological Investigations of 8 Chlorochroman 3 Carboxylic Acid in in Vitro Systems

Enzyme Inhibition and Activation Studies by 8-Chlorochroman-3-carboxylic acid: Mechanistic Insights in Cell-Free Systems

No studies reporting the direct enzymatic inhibition or activation by this compound in cell-free systems were identified in the public domain. Consequently, there are no mechanistic insights, such as the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or the specific enzymes targeted by this compound. Data tables detailing kinetic parameters like IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) are unavailable.

Receptor Binding Assays and Characterization of Binding Mechanisms for this compound using Isolated Receptors

There is no available scientific literature detailing receptor binding assays conducted with this compound. As a result, information regarding its affinity (K_d), dissociation constant (K_i), or the specific receptors it may bind to remains unknown. Characterization of its binding mechanism, including whether it acts as an agonist, antagonist, or allosteric modulator, has not been reported.

Modulation of Cellular Pathways by this compound in Isolated Cell Lines (Molecular Focus)

Research on the modulation of cellular signaling pathways by this compound in isolated cell lines has not been published. There are no reports on its effects on key cellular pathways such as MAPK/ERK, PI3K/Akt, or NF-κB, nor any data on its influence on gene expression or protein phosphorylation cascades in any defined cell line.

Antiproliferative and Cytotoxic Activity of this compound in Defined Cell Cultures (Molecular Basis of Action)

No studies were found that investigated the antiproliferative or cytotoxic effects of this compound on any cancer or normal cell lines. Therefore, data such as GI₅₀ (half-maximal growth inhibition) or LC₅₀ (half-maximal lethal concentration) values are not available. The molecular basis of any potential cytotoxic action, including the induction of apoptosis, necrosis, or cell cycle arrest, remains uninvestigated.

While studies on structurally related compounds like coumarin-3-carboxylic acid derivatives have shown antiproliferative and cytotoxic effects, no such data exists for this compound itself. For instance, some coumarin-silver complexes have demonstrated cytotoxicity against various cancer cell lines, with mechanisms potentially involving DNA synthesis inhibition. nih.gov Similarly, certain 8-methoxycoumarin-3-carboxamides and their corresponding carboxylic acids have exhibited antiproliferative activity. nih.gov However, these findings cannot be directly extrapolated to this compound.

Antimicrobial and Antiviral Activity Assessments of this compound in Culture (Mechanistic View)

There is no published research on the antimicrobial or antiviral properties of this compound. Minimum inhibitory concentration (MIC) values against bacterial or fungal strains, or antiviral efficacy data (e.g., EC₅₀) against any virus, have not been reported. The mechanistic basis of any potential antimicrobial or antiviral action is therefore unknown.

For context, other carboxylic acids, such as certain indole-3-carboxylic acid derivatives and polyacetal carboxylic acids, have been investigated for their antiviral properties. nih.govnih.gov Furthermore, coumarin-3-carboxylic acid has demonstrated antibacterial activity against various plant pathogens by disrupting cell membrane integrity and inhibiting biofilm formation. frontiersin.orgnih.gov However, no such investigations have been carried out for this compound.

Applications of 8 Chlorochroman 3 Carboxylic Acid in Chemical Synthesis and Advanced Materials Research

Role of 8-Chlorochroman-3-carboxylic acid as a Key Synthetic Intermediate for Complex Molecules

The strategic construction of complex organic molecules often relies on the use of versatile and well-defined building blocks. Carboxylic acids are particularly valuable as synthetic precursors due to their ubiquity and the diverse range of chemical transformations they can undergo. nih.gov Modern synthetic methods, such as decarboxylative cross-coupling reactions, have emerged as powerful tools for forming new carbon-carbon bonds directly from carboxylic acids, offering an alternative to traditional methods that often require pre-functionalized organometallic reagents. nih.govruhr-uni-bochum.denih.gov

This compound is positioned as a valuable intermediate for several reasons:

The Chroman Core: The chroman framework is a privileged structure in medicinal chemistry.

The Carboxylic Acid Handle: This group serves as a versatile point for chemical modification. It can be used in decarboxylative reactions to form a C-C bond at the 3-position or can be converted into other functional groups like esters, amides, or alcohols.

The Chloro Substituent: The chlorine atom at the 8-position influences the electronic properties of the aromatic ring and can serve as a site for further cross-coupling reactions, allowing for the introduction of additional complexity.

The use of this compound can simplify the synthesis of complex, polyfunctional molecules by providing a pre-built, rigid scaffold that can be elaborated upon. nih.goveurekalert.org For instance, in a retrosynthetic analysis of a complex target molecule containing a substituted chroman moiety, this compound could be identified as a key strategic fragment.

Table 1: Hypothetical Synthetic Applications of this compound

| Synthetic Strategy | Role of this compound | Potential Product Class |

| Decarboxylative Cross-Coupling | Source of a chromanyl radical or nucleophile for C-C bond formation. nih.govruhr-uni-bochum.de | Polyketide-like natural product analogues, complex drug scaffolds. |

| Amide Bond Formation | Activated carboxylate for coupling with amines. | Peptidomimetics, novel bioactive amides. |

| Fischer Esterification | Carboxylic acid group reacts with an alcohol to form an ester. | Functionalized esters for use as prodrugs or material precursors. |

| Suzuki or Buchwald-Hartwig Coupling | The chloro-substituent acts as a handle for coupling with boronic acids or amines. | Biaryl-substituted chromans, N-aryl chroman derivatives. |

Development of this compound as a Chemical Probe for Biological and Catalytic Systems

Chemical probes are essential tools for interrogating complex biological and chemical systems. They are small molecules designed to interact with a specific target, such as a protein or a catalytic species, to allow for its study. An effective chemical probe often requires a recognition element, a reactive or reporter group, and a linker.

While specific applications of this compound as a chemical probe are not yet extensively documented, its structure contains the necessary components for such development.

Recognition Element: The chroman scaffold can be tailored to bind to specific biological targets. Its rigid structure can provide the necessary conformational constraint for selective binding.

Reactive/Linker Group: The carboxylic acid is an ideal handle for bioconjugation. It can be readily activated to form stable amide bonds with amine residues on proteins or to be attached to reporter tags like fluorophores or biotin. nih.gov

Reporter Potential: The chroman ring system itself has intrinsic fluorescence properties that could potentially be modulated upon binding to a target, or it can be modified with other reporter groups.

The development of this compound derivatives as chemical probes would involve synthesizing a library of related compounds and screening them for activity and selectivity in relevant biological or catalytic assays.

Utilization of this compound in Ligand Design for Organometallic Catalysis

Organometallic catalysis is a cornerstone of modern chemical synthesis, and the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. rsc.orgethernet.edu.et Ligands modulate the steric and electronic environment of the metal center, thereby dictating the outcome of the catalytic reaction.

Carboxylic acid functionalities can be incorporated into ligand structures to serve several purposes, including acting as an anchoring group to bind to the metal center or to a solid support. rsc.org this compound can be envisioned as a valuable fragment for the construction of novel ligands for organometallic catalysis.

Steric Influence: The bulky chroman backbone can create a defined steric pocket around the metal center, which can be used to control substrate approach and influence stereoselectivity.

Electronic Tuning: The chloro substituent on the aromatic ring acts as an electron-withdrawing group, which can modify the electronic properties of the ligand and, consequently, the reactivity of the metal catalyst.

Anchoring Point: The carboxylic acid group can be used to chelate directly to a metal center or to functionalize other, more complex ligand backbones (e.g., phosphines, N-heterocyclic carbenes) with a chroman moiety. ruhr-uni-bochum.de

By systematically modifying the chroman scaffold, a family of ligands could be developed for applications in various catalytic transformations, such as cross-coupling, hydrogenation, or polymerization. princeton.edu

Table 2: Potential Roles of this compound in Ligand Architectures

| Ligand Type | Method of Incorporation | Potential Catalytic Application |

| Bidentate P,O-Ligand | Conversion of the carboxylic acid to a phosphino-ester or phosphino-amide. | Asymmetric hydrogenation, hydroformylation. |

| Linker for Heterogenization | Covalent attachment via the carboxylic acid to a solid support like silica (B1680970) or a polymer resin. | Recyclable catalysis in flow chemistry. rsc.org |

| Component of a Metal-Organic Framework (MOF) | Use as a multitopic linker where the carboxylate binds the metal node and the chloro-group is available for post-synthetic modification. | Heterogeneous catalysis with shape-selective properties. wepub.org |

Potential Applications of this compound in Advanced Materials Science

The search for new materials with tailored properties is a major driver of innovation in fields ranging from electronics to medicine. Functional organic molecules are key components in the bottom-up construction of these advanced materials. wepub.org this compound possesses structural features that make it an attractive candidate for incorporation into polymers and supramolecular assemblies.

Polymer Chemistry: The carboxylic acid group can be readily converted into a variety of functional groups suitable for polymerization. For example, it can be transformed into an ester and used as a monomer in the synthesis of polyesters. The rigid chroman unit within the polymer backbone could impart desirable thermal and mechanical properties, while the chloro-substituent offers a site for post-polymerization modification.

Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into well-defined, higher-order structures through non-covalent interactions. This compound is well-suited for building supramolecular systems. It can act as a linker in the formation of metal-organic frameworks (MOFs), where the carboxylate group coordinates to metal ions or clusters, and the chroman units form the porous framework. wepub.org Such materials are of great interest for gas storage, separation, and catalysis. Hydrogen bonding interactions involving the carboxylic acid could also be used to direct the assembly of complex architectures. researchgate.net

Functionalization of Surfaces and Nanomaterials with this compound

Modifying the surfaces of materials at the molecular level is critical for a vast range of technologies, including sensing, drug delivery, and catalysis. Carboxylic acids are among the most effective functional groups for anchoring organic molecules to the surfaces of various inorganic materials, particularly metal oxides. cd-bioparticles.com

The carboxylic acid group of this compound can bind strongly to the surface of nanomaterials like titanium dioxide (TiO₂) or iron oxide (Fe₃O₄) nanoparticles. cd-bioparticles.comnih.gov This binding can occur through several mechanisms, including electrostatic interactions, hydrogen bonding, or the formation of coordinate bonds (chelating or bridging). cd-bioparticles.com

Once anchored, the exposed 8-chlorochroman (B1504297) moiety imparts new functionality to the surface of the nanomaterial.

It can alter the surface properties, such as hydrophobicity or biocompatibility.

It can introduce a specific chemical reactivity, with the chloro-group serving as a handle for further surface reactions.

It can create a well-defined organic layer that can be used to control interfacial processes, such as charge transfer in photovoltaic devices or specific binding in biosensors. rsc.org

Table 3: Potential Surface Functionalization Applications

| Material/Nanomaterial | Binding Mechanism | Purpose of Functionalization |

| Titanium Dioxide (TiO₂) Nanoparticles | Carboxylate chelation to surface Ti atoms. cd-bioparticles.comnih.gov | Dye-sensitized solar cells (as an anchor for a dye), photocatalysis. |

| Iron Oxide (Fe₃O₄) Nanoparticles | Carboxylate binding to surface Fe atoms. nih.gov | MRI contrast agents, targeted drug delivery, magnetic separation. |

| Gold or Silver Surfaces | Thiol-derivatized chroman (from the carboxylic acid) binding to the metal. | Biosensors, surface-enhanced Raman spectroscopy (SERS). |

| Silica (SiO₂) | Covalent attachment via silane (B1218182) coupling agents linked to the carboxylic acid. | Chromatography stationary phases, supported catalysts. |

Advanced Analytical Methodologies for the Characterization and Quantification of 8 Chlorochroman 3 Carboxylic Acid

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Enantiomeric Excess Determination of 8-Chlorochroman-3-carboxylic acid

Chromatographic methods are paramount for assessing the purity and resolving the enantiomers of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase HPLC method can be developed to separate this compound from its process-related impurities. chemrevlett.com For quantitative analysis of halogenated carboxylic acids, which often lack a strong chromophore, derivatization can be employed to enhance UV detection. google.comnih.gov Reagents such as nitrophenylhydrazines can be used to create derivatives with strong absorption in the UV-visible region, allowing for sensitive detection. google.com

For the critical task of determining enantiomeric excess, chiral HPLC is the method of choice. researchgate.net The separation of carboxylic acid enantiomers can be achieved directly on a chiral stationary phase (CSP). researchgate.net Polysaccharide-based columns, such as those with derivatized cellulose (B213188) or amylose (B160209), are known for their broad selectivity in separating chiral compounds, including acids. researchgate.net The success of the separation is dependent on the three-point interaction between the analyte and the CSP. researchgate.net Alternatively, indirect separation can be performed by derivatizing the racemic acid with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral column. nih.govlibretexts.org

Gas Chromatography (GC) can also be utilized for purity analysis, particularly for volatile impurities. However, the direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. scholaris.cachromforum.org To overcome these issues, derivatization is typically required. lmaleidykla.ltlmaleidykla.lt Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the carboxylic acid into a more volatile and thermally stable trimethylsilyl (B98337) ester, which is amenable to GC analysis. lmaleidykla.ltlmaleidykla.lt The choice of solvent for the derivatization reaction is also critical, with dimethylformamide (DMF) being an effective medium. lmaleidykla.ltlmaleidykla.lt

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times and reduced solvent consumption. nih.gov SFC, particularly when coupled with a chiral stationary phase, is highly effective for the preparative separation of enantiomers, allowing for the isolation of milligram quantities of pure enantiomers for further study. nih.govnih.gov A stacked injection mode can be employed to increase throughput in preparative SFC. nih.gov For the analysis of this compound, an amylose-based chiral column with a mobile phase of supercritical CO2 and a co-solvent like methanol (B129727) or ethanol (B145695) would be a suitable starting point for method development. nih.govnih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Advantages | Considerations | Typical Stationary Phase | Detection |

|---|---|---|---|---|---|

| HPLC | Purity Assessment, Enantiomeric Excess (with Chiral Column) | High versatility, well-established methods, room temperature operation. chemrevlett.com | May require derivatization for enhanced UV detection. google.comnih.gov | C8 or C18 (Purity), Chiral (e.g., derivatized polysaccharide) for enantiomers. chemrevlett.comresearchgate.net | UV, Diode Array Detector (DAD), Mass Spectrometry (MS) |

| GC | Purity Assessment, Volatile Impurities | High resolution for volatile compounds. | Derivatization is typically necessary for carboxylic acids. scholaris.cachromforum.org | Polar, acid-deactivated columns (e.g., DB-FFAP) or standard non-polar columns after derivatization. chromforum.org | Flame Ionization Detector (FID), MS |

| SFC | Enantiomeric Separation (Analytical and Preparative) | Fast separations, reduced organic solvent use, ideal for preparative scale. nih.gov | Less effective for separating regioisomers compared to reversed-phase LC. nih.gov | Chiral stationary phases (e.g., amylose or cellulose derivatives). nih.govnih.gov | UV, MS |

Spectrophotometric and Spectrofluorometric Quantification Methods for this compound

While chromatographic methods provide separation, spectroscopic techniques are essential for quantification.

Spectrophotometric quantification of this compound can be challenging in its native form due to the lack of a strong chromophore in the carboxyl functional group. nih.gov To achieve sensitive quantification using UV-Visible spectrophotometry, derivatization is often necessary. A derivatizing agent that reacts with the carboxylic acid to produce a product with a high molar absorptivity at a specific wavelength is chosen. google.com This approach enhances the specificity of the method, especially when measuring the compound in a complex matrix, by shifting the absorption maximum to a region with less interference. google.com